N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine
Description
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole backbone substituted with a methyl group at position 3 and a tert-butyl(dimethyl)silyl (TBS) group at the amine moiety on position 4. The TBS group is widely employed in organic synthesis as a protecting group for amines due to its stability under acidic and basic conditions, as well as during hydrogenation reactions . This compound is likely utilized as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry, where thiazole derivatives are valued for their bioactivity .
Properties
CAS No. |
94225-35-1 |
|---|---|
Molecular Formula |
C10H20N2SSi |
Molecular Weight |
228.43 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C10H20N2SSi/c1-8-7-9(13-11-8)12-14(5,6)10(2,3)4/h7,12H,1-6H3 |
InChI Key |
NGTVORJHHMSTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)N[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
TBDMS-Cl with Organic Bases
Procedure :
-
Reagents : 3-Methyl-1,2-thiazol-5-amine (1 equiv), TBDMS-Cl (1.2 equiv), imidazole (2.5 equiv).
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions : Stir at 0°C to room temperature for 4–12 hours.
-
Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Mechanism :
The base (imidazole) deprotonates the amine, enhancing nucleophilicity. TBDMS-Cl reacts via an Sₙ2 mechanism, forming the silyl ether (Fig. 1).
TBDMS Triflate (TBDMS-OTf) in Polar Aprotic Solvents
Procedure :
-
Reagents : TBDMS-OTf (1.1 equiv), 2,6-lutidine (2 equiv).
-
Solvent : Acetonitrile or DMF.
-
Conditions : 0°C for 1 hour, then room temperature for 3 hours.
-
Advantages : Higher reactivity avoids prolonged reaction times.
One-Pot Synthesis via Thiazole Formation and Silylation
For substrates where the amine is generated in situ, a tandem thiazole synthesis/silylation strategy is employed.
Cysteine-Nitrile Condensation Followed by Silylation
Procedure :
-
Thiazole Formation : React 3-aminocrotononitrile with tert-butylhydrazine in n-pentanol under reflux.
-
Silylation : Add TBDMS-Cl and imidazole directly to the crude reaction mixture.
Key Insight :
The cysteine/nitrile route (e.g., Scheme 1 in) avoids isolating unstable intermediates, improving overall efficiency.
Yield : 55–75% for the sequence.
Zinc Dust-Mediated Silylation Under Neutral Conditions
A base-free method utilizes zinc dust to scavenge HCl, preventing racemization or side reactions.
Procedure :
-
Reagents : TBDMS-Cl (1 equiv), zinc dust (1.2 equiv).
-
Solvent : Chloroform or THF.
-
Conditions : Stir at room temperature for 2 hours.
-
Workup : Filter, concentrate, and purify via recrystallization.
Advantages :
Solid-Phase Synthesis for High-Throughput Applications
Adapted from oligonucleotide synthesis, this method immobilizes the thiazole amine on cellulose or silica, enabling iterative silylation.
Procedure :
-
Immobilization : Couple 3-methyl-1,2-thiazol-5-amine to Wang resin via a carboxylic acid linker.
-
Silylation : Treat with TBDMS-Cl/imidazole in DMF.
-
Cleavage : Release using tetrabutylammonium fluoride (TBAF).
Yield : 50–65% (over three steps).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Direct Silylation | TBDMS-Cl, imidazole | 0°C to RT, 4–12 h | 65–85% | Simple, high yield |
| TBDMS-OTf/Lutidine | TBDMS-OTf, 2,6-lutidine | 0°C to RT, 4 h | 70–90% | Faster, fewer byproducts |
| Zinc Dust-Mediated | TBDMS-Cl, Zn dust | RT, 2 h | 60–78% | Base-free, scalable |
| Solid-Phase | TBDMS-Cl, Wang resin | Iterative, 24 h | 50–65% | High-throughput compatible |
Challenges and Optimization Strategies
Over-Silylation
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound is primarily utilized in organic synthesis as a versatile intermediate. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecules.
Protecting Group in Synthesis
The TBS group allows for selective protection of alcohols during multi-step syntheses. For instance, it can be used to protect hydroxyl groups while allowing other functional groups to react without interference.
Case Study: Synthesis of Complex Natural Products
In a study involving the synthesis of complex natural products, N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine was employed to protect hydroxyl groups during key reaction steps, leading to high yields of the target compounds .
Catalytic Reactions
The compound has been reported to participate in catalytic reactions, particularly when coupled with transition metals like palladium or nickel. These reactions often yield valuable heterocycles and other functionalized products.
Example: Pd-Catalyzed Reactions
A comprehensive review highlighted the use of this compound in Pd-catalyzed coupling reactions, demonstrating its effectiveness in synthesizing arylated compounds with significant biological activity .
Recent studies have explored the biological implications of compounds derived from this compound. Its derivatives have shown promising antibacterial properties against various strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Derivative A | Active against E. coli | 0.78 |
| Derivative B | Active against S. aureus | 0.097 |
Case Study: Antibacterial Screening
In a screening study, derivatives of this compound exhibited significant antibacterial activity against clinically relevant strains, indicating potential for pharmaceutical development .
Mechanism of Action
The mechanism by which N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine exerts its effects involves the formation of a stable silyl ether or silyl amine bond. This bond formation protects functional groups from unwanted reactions during synthetic procedures. The molecular targets and pathways involved include nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate .
Comparison with Similar Compounds
Structural Differences :
- Core Structure : Both compounds share a thiazole ring. However, the substituents differ significantly:
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine
Core Heterocycle :
Substituent Effects :
- The benzodioxolyl group in the oxazole analog introduces aromaticity and steric bulk, comparable to the TBS group in the target compound. However, the benzodioxole moiety may confer distinct solubility and pharmacokinetic properties due to its polarizable π-system .
N-butyl-5-methyl-1H-1,2,4-triazol-3-amine and N-benzyl Derivatives
Heterocycle vs. Substituent Chemistry :
- These compounds (–6) belong to the 1,2,4-triazole class, which lacks the thiazole’s sulfur atom. The butyl and benzyl substituents on the triazole amine contrast with the TBS group in the target compound, highlighting differences in lipophilicity (LogP = 0.747 for the butyl-triazole) and steric demands .
Functional Roles :
- While the target compound’s TBS group is primarily synthetic, the butyl and benzyl groups in triazole derivatives may directly influence bioactivity, such as membrane permeability or receptor binding .
Physicochemical and Analytical Data Comparison
Analytical Methods :
- Elemental analysis data for TBS-containing compounds (e.g., C, H, N, Si percentages in ) ensure synthesis accuracy, with minor deviations (e.g., Si found: 10.01% vs. calcd: 10.53%) reflecting typical experimental variances .
Biological Activity
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₈N₂OSi
- Molecular Weight : 186.33 g/mol
- CAS Number : 82112-20-7
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit various kinases, which are critical in cell signaling pathways related to cancer and other diseases.
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties, potentially making this compound effective against certain bacterial strains.
- Anti-inflammatory Effects : Thiazole derivatives often exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
Several studies have shown that thiazole derivatives can inhibit tumor growth. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including colorectal and breast cancer cells. The exact IC50 values for this compound remain to be fully characterized but are anticipated to be in the low micromolar range based on related compounds.
Antimicrobial Activity
Thiazole-containing compounds are well-documented for their antimicrobial properties. In vitro studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of thiazole derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations around 10 µM.
Case Study 2: Antimicrobial Testing
In another research project aimed at testing the antimicrobial properties of thiazole derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL.
Summary Table of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
